p-Sulfamylbenzamidoxime
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Overview
Description
P-Sulfamylbenzamidoxime is a chemical compound that has been widely used in scientific research for decades. It is a member of the sulfonamide family of compounds and is known for its unique properties and applications. In
Scientific Research Applications
1. Neurotoxicity and Neuropathology
Perfluorooctane sulfonate (PFOS), a compound related to sulfonamides like p-Sulfamylbenzamidoxime, has been studied for its neurotoxic effects. Research using Caenorhabditis elegans as a model organism demonstrated that PFOS can cause dopaminergic neuropathology. This study suggests that PFOS and possibly related sulfonamides may have specific neurological effects, such as dopaminergic neurotoxicity, which could have implications for understanding similar impacts in humans (Sammi et al., 2019).
2. Antimicrobial and Therapeutic Applications
Sulfonamide compounds, including structures similar to this compound, have a long history as bacteriostatic antibiotics. They have been used in treating bacterial infections and also find applications in therapies against other microorganisms. Modern research into sulfonamides explores their role in various therapeutic areas, such as antiviral treatments, anticancer agents, and drugs for Alzheimer's disease. This review provides insights into the continuing relevance of sulfonamides in various medical applications (Gulcin & Taslimi, 2018).
3. Enzymatic Action and Drug Resistance
Research on dihydropteroate synthase, targeted by sulfonamides like this compound, has shed light on the mechanism of action of these drugs and the emergence of resistance. Understanding the structural and functional dynamics of this enzyme helps in comprehending how sulfonamides inhibit bacterial growth and how resistance to these drugs develops. This knowledge is crucial for designing new drugs that are less susceptible to resistance mechanisms (Yun et al., 2012).
Mechanism of Action
Target of Action
p-Sulfamylbenzamidoxime is a type of sulfonamide, a class of antimicrobial drugs that are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Mode of Action
The compound’s mode of action is primarily based on its structural similarity to para-aminobenzoic acid (PABA), an endogenous substrate . By mimicking PABA, this compound competitively inhibits the enzyme dihydropteroate synthetase, thereby disrupting the synthesis of folic acid . This results in the inhibition of bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of tetrahydrofolate. Tetrahydrofolate is a crucial cofactor in the synthesis of nucleic acids and amino acids, so its depletion leads to the inhibition of bacterial growth and reproduction .
Pharmacokinetics
The pharmacokinetics of this compound, like other sulfonamides, likely involves absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, the compound deprives bacteria of a crucial component needed for nucleic acid and protein synthesis. This leads to the cessation of bacterial growth and eventually bacterial death .
properties
IUPAC Name |
N'-hydroxy-4-sulfamoylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-7(10-11)5-1-3-6(4-2-5)14(9,12)13/h1-4,11H,(H2,8,10)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZZXMZEEYPHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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